N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide
Description
N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a tetrazole moiety
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O2/c1-2-19-12(14-15-16-19)18-7-5-17(6-8-18)11(21)10(20)13-9-3-4-9/h9H,2-8H2,1H3,(H,13,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZUHNSLCYDXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)N2CCN(CC2)C(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step procedures. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the tetrazole group. The final step involves the formation of the cyclopropyl group and the oxoacetamide moiety. Reaction conditions may include the use of various reagents such as cyclopropylamine, ethyltetrazole, and acetic anhydride under controlled temperatures and pH levels .
Chemical Reactions Analysis
N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide can be compared with other similar compounds such as:
Piperazine derivatives: These compounds share the piperazine ring and are known for their diverse biological activities, including antiviral and antipsychotic properties.
Tetrazole derivatives: Compounds containing the tetrazole moiety are often used in medicinal chemistry for their bioisosteric properties, which can enhance the pharmacokinetic profiles of drugs.
Cyclopropyl-containing compounds: These compounds are valued for their unique structural features that can influence the biological activity and stability of pharmaceuticals.
This compound stands out due to its combination of these functional groups, which may confer unique pharmacological properties and potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
